3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol
Description
3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol: is an organic compound with the molecular formula C6H9F3O. It belongs to the class of fluorohydrins, which are alcohols substituted by a fluorine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)3-4-1-5(10)2-4/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJAYOLWSIONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2,2,2-trifluoroethyl magnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group of cyclobutanone, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutanone or 3-(2,2,2-Trifluoroethyl)cyclobutanoic acid.
Reduction: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutane.
Substitution: Formation of 3-(2,2,2-Trifluoroethyl)cyclobutyl halides or amines.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct electronic properties, making it valuable in the development of novel compounds .
Biology and Medicine: The compound’s fluorinated structure can enhance the metabolic stability and lipophilicity of pharmaceuticals. It is used in medicinal chemistry to modify lead compounds and improve their biological activity .
Industry: In the chemical industry, 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The trifluoroethyl group can influence the compound’s binding affinity to molecular targets, such as enzymes and receptors, by altering the electronic environment and steric properties .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorohydrin with similar electronic properties but lacking the cyclobutane ring.
Hexafluoro-2-propanol: Another fluorinated alcohol with different steric and electronic characteristics due to the presence of two trifluoromethyl groups.
Uniqueness: 3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol is unique due to the combination of the trifluoroethyl group and the cyclobutane ring. This structure imparts distinct chemical and physical properties, making it valuable in applications where both fluorination and ring strain are advantageous .
Biological Activity
3-(2,2,2-Trifluoroethyl)cyclobutan-1-ol (TFCB) is a cyclic alcohol characterized by a cyclobutane ring and a trifluoroethyl group. Its molecular formula is C6H9F3O, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological properties of TFCB based on available literature, highlighting its synthesis, biological activity, and implications for future research.
- Molecular Weight : 154.132 g/mol
- Boiling Point : 114-116°C
- Density : 1.33 g/mL
- Solubility : Limited solubility in some organic solvents
Synthesis
TFCB can be synthesized through a two-step process:
- Reaction of Cyclobutanone with Trifluoroacetic Acid : This step involves the formation of an intermediate compound.
- Reduction with Sodium Borohydride : The intermediate is then reduced to yield TFCB.
Analytical techniques such as NMR and IR spectroscopy are employed to characterize the compound.
Antitumor Activity
While detailed studies on TFCB's antitumor activity are sparse, the presence of the trifluoroethyl group is known to enhance the biological activity of compounds in drug discovery. The trifluoromethyl group has been associated with increased potency in various pharmacological contexts.
Case Studies
- Study on Trifluoromethyl Group in Drug Development :
- Exploration of Cyclobutane Derivatives :
Current State of Research
The current research landscape surrounding TFCB remains limited, primarily focusing on its synthesis and basic characterization. However, ongoing studies aim to explore its potential applications in drug discovery and materials science.
Future Directions
Future research should focus on:
- Detailed Biological Testing : Comprehensive studies to evaluate the antimicrobial and antitumor efficacy of TFCB against a broader range of pathogens and cancer cell lines.
- Mechanistic Studies : Investigating the mechanisms by which TFCB exerts its biological effects.
- Synthesis of Derivatives : Developing analogs of TFCB to enhance its biological activity and explore structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the 2,2,2-trifluoroethyl group to the cyclobutane ring in 3-(2,2,2-trifluoroethyl)cyclobutan-1-ol?
- Methodological Guidance : The trifluoroethyl group can be introduced via radical trifluoroethylation or nucleophilic substitution. For example, using 2,2,2-trifluoroethyl iodide with a cyclobutanone precursor under reductive conditions (e.g., NaBH₄ or LiAlH₄) followed by stereoselective hydroxylation. Monitoring reaction progress via <sup>19</sup>F NMR is critical to track fluorinated intermediates .
Q. How can the stereochemistry and purity of 3-(2,2,2-trifluoroethyl)cyclobutan-1-ol be validated post-synthesis?
- Methodological Guidance : Combine chiral HPLC with polarimetric analysis to confirm enantiomeric excess. X-ray crystallography (as demonstrated in structurally similar fluorinated cyclobutanes) provides definitive stereochemical assignment. <sup>1</sup>H and <sup>13</sup>C NMR coupling constants (e.g., JHH and JCF) further validate spatial arrangement .
Q. What are the stability profiles of 3-(2,2,2-trifluoroethyl)cyclobutan-1-ol under acidic, basic, and oxidative conditions?
- Methodological Guidance : Conduct accelerated stability studies in buffered solutions (pH 1–14) at 40°C/75% RH. Monitor degradation via LC-MS and quantify residual parent compound. The hydroxyl group is prone to oxidation (e.g., CrO3), while the trifluoroethyl moiety enhances stability against hydrolysis compared to non-fluorinated analogs .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Guidance : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability assays (MTT/XTT) in target cell lines. Molecular docking studies can predict binding affinity to proteins with hydrophobic pockets, leveraging fluorine’s electronegativity and van der Waals interactions .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethyl group influence reaction mechanisms in derivatization reactions (e.g., etherification or esterification)?
- Methodological Guidance : Employ density functional theory (DFT) calculations to map transition states and compare activation energies with non-fluorinated analogs. Experimental kinetic studies (e.g., Arrhenius plots) under varying temperatures and solvents (DMF vs. THF) reveal steric hindrance from the CF3 group .
Q. How can computational models predict the impact of fluorination on the compound’s pharmacokinetics (e.g., logP, membrane permeability)?
- Methodological Guidance : Use molecular dynamics (MD) simulations to assess membrane permeation. Compare computed logP values (via software like Schrödinger’s QikProp) with experimental shake-flask measurements. Fluorine’s lipophilicity-enhancing effects often improve blood-brain barrier penetration .
Q. How to resolve contradictions in reported solubility data for 3-(2,2,2-trifluoroethyl)cyclobutan-1-ol across different solvent systems?
- Methodological Guidance : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility. Use Hansen solubility parameters to rationalize discrepancies. For example, high solubility in DMSO (δ ~26 MPa<sup>1/2</sup>) vs. low solubility in hexane (δ ~14 MPa<sup>1/2</sup>) aligns with polar interactions .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for targeting G-protein-coupled receptors (GPCRs)?
- Methodological Guidance : Synthesize analogs with varied substituents on the cyclobutane ring (e.g., methyl, phenyl) and assess receptor binding via radioligand displacement assays. Fluorine’s electron-withdrawing effects can modulate pKa of adjacent groups, altering hydrogen-bonding interactions critical for GPCR activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
